molecular formula C10H4FIN2 B1414581 (4-Fluoro-3-iodobenzylidene)malononitrile CAS No. 2168948-73-8

(4-Fluoro-3-iodobenzylidene)malononitrile

Cat. No.: B1414581
CAS No.: 2168948-73-8
M. Wt: 298.05 g/mol
InChI Key: YAVKFHWECQIOCF-UHFFFAOYSA-N
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Description

(4-Fluoro-3-iodobenzylidene)malononitrile is a useful research compound. Its molecular formula is C10H4FIN2 and its molecular weight is 298.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(4-fluoro-3-iodophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4FIN2/c11-9-2-1-7(4-10(9)12)3-8(5-13)6-14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVKFHWECQIOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C#N)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Contrasting Electronic Influence of Fluorine and Iodine Substitution on the Benzylidene Malononitrile Core

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylidene malononitrile (BMN) derivatives represent a privileged scaffold in medicinal chemistry and materials science, renowned for their diverse biological activities and intriguing optical properties.[1][2] The electronic character of this core structure is exquisitely sensitive to the nature of substituents on the phenyl ring. This guide provides an in-depth exploration of the distinct electronic effects imparted by two key halogens: fluorine and iodine. We will dissect how the unique properties of these substituents—ranging from electronegativity and polarizability to steric bulk—modulate synthetic accessibility, spectroscopic signatures, and ultimately, the functional behavior of the resulting molecules. This document is intended to serve as a technical resource, blending fundamental principles with practical, field-proven methodologies for professionals engaged in chemical synthesis and drug development.

Foundational Principles: Deconstructing Substituent Electronic Effects

The behavior of a substituted benzylidene malononitrile is governed by the substituent's ability to donate or withdraw electron density from the conjugated π-system. This influence is primarily a combination of two fundamental forces: the inductive and resonance effects.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule and is a function of the substituent's electronegativity. Highly electronegative atoms like fluorine pull electron density away from the ring (a negative inductive effect, -I), while less electronegative groups can donate electron density (+I). The effect weakens with distance.

  • Resonance (Mesomeric) Effect (M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs (like halogens) can donate these electrons into the ring (a positive mesomeric effect, +M). Conversely, groups with π-bonds can withdraw electron density from the ring (-M).

Halogens present a fascinating case where these two effects are in opposition. They are all more electronegative than carbon, exerting a -I effect. However, they also possess lone pairs capable of donation, leading to a +M effect. The net electronic influence depends on the balance between these competing forces, which varies significantly down the group.

G cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+M) I_Node X (e.g., F, I) Ring_I Aromatic Ring I_Node->Ring_I σ-bond polarization (electron withdrawal) M_Node X (with lone pairs) Ring_M Aromatic Ring M_Node->Ring_M π-system delocalization (electron donation) Title Figure 1. Competing Electronic Effects of Halogen Substituents

Caption: Competing inductive and resonance effects of halogen substituents.

The Role of the Substituent in Synthesis: The Knoevenagel Condensation

The primary route to benzylidene malononitriles is the Knoevenagel condensation, a nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group (benzaldehyde), followed by dehydration.[3][4] The electronic nature of the substituent on the benzaldehyde directly impacts the reaction rate and yield.

The reaction is initiated by a base, which deprotonates malononitrile to form a nucleophilic carbanion.[3] This carbanion then attacks the electrophilic carbonyl carbon of the benzaldehyde. Therefore, substituents that increase the electrophilicity of the carbonyl carbon will accelerate the reaction.

G cluster_workflow Knoevenagel Condensation Mechanism sub Substituted Benzaldehyde intermediate Aldol-type Intermediate sub->intermediate Nucleophilic Attack mal Malononitrile carbanion Malononitrile Carbanion (Nucleophile) mal->carbanion Deprotonation base Base (e.g., Piperidine, β-alanine) carbanion->intermediate product Substituted Benzylidene Malononitrile intermediate->product Dehydration (-H₂O) water H₂O Title Figure 2. Generalized Mechanism of the Knoevenagel Condensation

Caption: Generalized mechanism of the Knoevenagel condensation.

Fluorine Substitution

Fluorine is the most electronegative element, resulting in a powerful -I effect. This effect strongly withdraws electron density from the aromatic ring, making the carbonyl carbon of fluorobenzaldehyde significantly more electrophilic and thus more susceptible to nucleophilic attack.

  • Ortho/Meta Substitution: An ortho- or meta-fluoro substituent primarily acts through its potent -I effect, accelerating the condensation.[1]

  • Para Substitution: At the para position, fluorine's +M effect (donation of a lone pair) directly opposes its -I effect. While the inductive effect is generally dominant for halogens, the resonance effect can still temper the overall electron withdrawal.[1] Some studies report that this can slightly reduce the reactivity of the carbonyl group compared to other electron-withdrawing groups like nitro (-NO₂).[1]

Iodine Substitution

Iodine is the least electronegative of the common halogens, leading to a weaker -I effect compared to fluorine. However, its larger size and more diffuse p-orbitals make it more polarizable.

  • Electronic Effect: The weaker -I effect means that iodo-substituted benzaldehydes are generally less reactive in Knoevenagel condensations than their fluoro- or nitro-substituted counterparts.[1]

  • Steric Hindrance: The large size of the iodine atom, particularly at the ortho position, can introduce steric hindrance, potentially slowing the approach of the malononitrile carbanion. However, for many synthetic protocols, this is not a prohibitive barrier.

Experimental Protocols & Methodologies

Trustworthy and reproducible protocols are the bedrock of scientific advancement. The following methodologies are representative of modern, efficient approaches to synthesizing halogen-substituted benzylidene malononitriles.

Workflow for Synthesis and Characterization

G start Start: Substituted Benzaldehyde + Malononitrile reaction Knoevenagel Condensation (e.g., Microwave, 25-80°C) start->reaction monitor Monitor Reaction (TLC) reaction->monitor workup Work-up: - Cool to RT - Filter Precipitate - Wash with H₂O/Ethanol monitor->workup Upon Completion purify Purification (Recrystallization from Ethanol or EtOAc/Hexane) workup->purify product Pure Crystalline Product purify->product char Characterization product->char nmr ¹H & ¹³C NMR char->nmr ftir FT-IR char->ftir ms Mass Spec. char->ms Title Figure 3. General Experimental Workflow

Caption: General experimental workflow for synthesis and characterization.

Protocol: Microwave-Assisted Synthesis of 2-(4-Fluorobenzylidene)malononitrile

This protocol is adapted from methodologies emphasizing green chemistry principles and reduced reaction times.[4][5]

  • Reactant Preparation: In a microwave reactor vessel, combine 4-fluorobenzaldehyde (1.0 mmol, 124 mg), malononitrile (1.0 mmol, 66 mg), and a catalytic amount of ammonium acetate (~10 mg).

  • Solvent Addition: Add 3 mL of methanol as the reaction solvent.[3]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a power of 300-400 W for 30-60 seconds. Causality: Microwave irradiation dramatically accelerates the reaction by efficiently heating the polar reactants and solvent, often leading to completion in seconds to minutes instead of hours.[4]

  • Monitoring: After irradiation, spot the reaction mixture on a TLC plate (eluent: n-hexane/ethyl acetate, 3:1) to confirm the consumption of the starting aldehyde.[4]

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates directly. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the crude solid by filtration. Recrystallize the solid from an ethyl acetate/n-hexane mixture to yield pure crystals of 2-(4-fluorobenzylidene)malononitrile.[1][4]

Protocol: Catalyst-Free Synthesis of 2-(4-Iodobenzylidene)malononitrile in an Aqueous Medium

This method highlights an environmentally benign approach, leveraging the properties of the reactants themselves.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, add 4-iodobenzaldehyde (1.0 mmol, 232 mg) and malononitrile (1.1 mmol, 73 mg).

  • Solvent Addition: Add 5 mL of a 1:1 mixture of water and glycerol.[6] Causality: While organic reactions are often performed in organic solvents, using water or glycerol aligns with green chemistry principles. Glycerol can enhance solubility and the reaction can proceed, albeit slower than catalyzed methods, often yielding a very clean product that precipitates from the medium.[6]

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours.[6]

  • Monitoring: Monitor the reaction progress periodically using TLC (eluent: ethyl acetate/hexane, 1:9).

  • Isolation: Upon completion, the solid product is isolated by simple vacuum filtration.

  • Purification: Wash the collected solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove unreacted starting materials. The product is often pure enough for subsequent use without further purification. If needed, recrystallize from ethanol.

Spectroscopic and Analytical Consequences of Halogen Substitution

The electronic perturbations caused by fluorine and iodine are directly observable through standard spectroscopic techniques. These signatures provide a powerful tool for confirming structure and understanding electronic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The electron-withdrawing nature of both F and I causes a downfield shift (higher ppm) for the aromatic and vinylic protons compared to the unsubstituted parent compound. The effect is more pronounced with the more electronegative fluorine.

  • ¹³C NMR: The carbon atom bonded to the halogen (C-X) shows a characteristic chemical shift. For C-F, this is typically at a very high field due to fluorine's strong shielding, while C-I appears at a much lower field. The nitrile carbons (-C≡N) and the vinylic carbons are also sensitive to the substituent's electronic effect.

Infrared (IR) Spectroscopy

The most diagnostic peak in the IR spectrum is the nitrile stretch (ν_C≡N).

  • Fluorine: The strong electron-withdrawing -I effect of fluorine pulls electron density away from the C≡N bond, strengthening it and increasing its stretching frequency. Typically observed around 2220-2230 cm⁻¹.[4]

  • Iodine: With its weaker -I effect, iodine causes a smaller shift in the ν_C≡N frequency compared to fluorine.

Data Summary
PropertyUnsubstituted BMN4-Fluoro BMN4-Iodo BMNCausality & Rationale
Reaction Time (Typical) ModerateShortModerate-LongF (-I effect) activates the aldehyde for faster nucleophilic attack. I has a weaker -I effect.[1]
Yield (Typical) GoodExcellentGoodHighly activated aldehydes tend to give higher and cleaner conversions.[1]
¹H NMR (Vinylic-H, δ) ~7.9 ppm~8.0-8.1 ppm~7.9-8.0 ppmDeshielding by electron-withdrawing groups; F > I.
IR Freq. (ν_C≡N, cm⁻¹) ~2220 cm⁻¹~2225 cm⁻¹~2222 cm⁻¹Bond strengthening due to inductive electron withdrawal; F > I.[4][7]
UV-Vis (λ_max) ~310 nm~305 nm~320 nmF (-I > +M) causes a slight blue-shift. I (more polarizable) can cause a red-shift.

Note: Specific spectroscopic values are approximate and can vary based on solvent and instrumentation.

Impact on Biological Activity and Advanced Applications

The electronic modifications introduced by fluorine and iodine are not merely academic; they have profound implications for the molecule's function, particularly in a biological context.

  • Michael Acceptor Potential: The electron-deficient C=C double bond in BMNs makes them potent Michael acceptors. This reactivity is crucial for their biological mechanism of action, as they can form covalent bonds with nucleophilic residues (like cysteine) in enzyme active sites.[8]

    • Fluorine: By strongly withdrawing electron density, fluorine enhances the electrophilicity of the β-carbon, making the molecule a more potent Michael acceptor and potentially increasing its biological activity.

    • Iodine: While less activating than fluorine, iodine can form halogen bonds, a type of non-covalent interaction that can influence ligand-protein binding and contribute to biological activity.[9]

  • Drug Development Insights:

    • Metabolic Stability: Fluorine substitution is a common strategy in drug design to block metabolic oxidation at that position, often increasing the drug's half-life.

    • Lipophilicity & Permeability: Halogen substitution increases the lipophilicity of a molecule. Iodine provides a much larger increase in lipophilicity than fluorine, which can significantly alter a compound's absorption, distribution, metabolism, and excretion (ADMET) profile.[5]

  • Non-Linear Optical (NLO) Materials: The intramolecular charge-transfer (ICT) character from the (substituted) phenyl donor to the dicyanovinyl acceptor makes BMNs promising candidates for NLO materials.[10][11] The nature of the substituent directly tunes the energy gap and hyperpolarizability of the molecule, allowing for the rational design of materials with specific optical properties.[12][13]

Conclusion

Fluorine and iodine, while both halogens, exert markedly different electronic and steric influences on the benzylidene malononitrile scaffold. Fluorine, through its dominant inductive effect, acts as a potent electron-withdrawing group, accelerating synthesis and enhancing the molecule's electrophilicity. Iodine, with its weaker inductive effect but greater size and polarizability, offers a more subtle modulation and introduces the potential for halogen bonding. A thorough understanding of these contrasting effects is paramount for researchers and drug development professionals, enabling the rational design of BMN derivatives with tailored synthetic accessibility, predictable spectroscopic properties, and optimized biological or material functions. The strategic choice of a halogen substituent is a powerful tool for fine-tuning this versatile chemical core.

References

  • ChemCatChem. (2024). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Wiley-VCH GmbH. Available at: [Link]

  • Inorganic Chemistry. (2024). Tandem Deacetalization–Knoevenagel Condensation Reactions for the Synthesis of Benzylidene Malononitrile Using Ruthenium(II) Cymene Complexes. ACS Publications. Available at: [Link]

  • ACS Omega. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Publications. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Available at: [Link]

  • Turpaev, K., et al. (n.d.). Benzylidenemalononitrile compounds as activators of cell resistance to oxidative stress and modulators of multiple signaling pathways. A structure-activity relationship study. ResearchGate. Available at: [Link]

  • PMC. (n.d.). Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. Available at: [Link]

  • Binev, I. G., et al. (1997). IR spectra and structure of benzylidenemalononitrile and its cyanide, methoxide and heptylamine adducts: experimental and ab initio studies. Journal of Molecular Structure. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of 2-(4-fluorobenzylidene) malononitrile 6. Available at: [Link]

  • Göksu, H., & Şen, F. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Scientific Reports. Available at: [Link]

  • ResearchGate. (n.d.). Benzylidenemalononitrile derivatives. Available at: [Link]

  • Singh, S. (2020). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. Available at: [Link]

  • RSC Advances. (2023). Pseudo-multicomponent reactions. Royal Society of Chemistry. Available at: [Link]

  • INIS-IAEA. (2024). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion fuel on activity and selectivity of Ti-hydrotalcite and Zn-hydrotalcite catalysts. Available at: [Link]

  • OUCI. (n.d.). An insight into structural, spectroscopic and nonlinear optical Application of a promising malononitrile derivative: (Z)-2-(3-chloro-3-(4-chlorophenyl)allylidene)malononitrile. Available at: [Link]

  • Katrib, A. H., et al. (1989). The He(I) and X-ray photoelectron spectra of some substituted benzalmalonitrile compounds. Journal of Electron Spectroscopy and Related Phenomena. Available at: [Link]

  • ResearchGate. (n.d.). a View of the molecule o-fluorobenzylidenemalononitrile (3c) with.... Available at: [Link]

  • AIP Publishing. (2013). Remarkable optical limiting and stabilization effects of a malononitrile derivative on 1064 nm pulsed laser. Applied Physics Letters. Available at: [Link]

  • chemeurope.com. (n.d.). Hammett equation. Available at: [Link]

  • MDPI. (n.d.). Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry. Available at: [Link]

  • SBQ. (n.d.). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Available at: [Link]

  • Bentham Science Publisher. (2022). Sustainable Synthesis of Benzylidenemalononitrile Compounds Under Microwave- Irradiation. Available at: [Link]

  • ResearchGate. (n.d.). Substitution pattern of the 2-(substituted benzylidene)malononitrile.... Available at: [Link]

  • Wikipedia. (n.d.). Hammett equation. Available at: [Link]

  • SciSpace. (n.d.). Malononitrile: A Versatile Active Methylene Group. Available at: [Link]

  • Scribd. (n.d.). Hammett Equation and Substituent Constants. Available at: [Link]

  • Hanson, S. (n.d.). Substituent Effect Analysis on Halogen Bonding Interactions. Texas A&M University-Commerce. Available at: [Link]

  • Shorter, J. (n.d.). THE PREHISTORY OF THE HAMMETT EQUATION. Available at: [Link]

  • MDPI. (2022). Electrochemical Synthesis of Imidazopyridine and Benzylidene Malononitrile. Available at: [Link]

  • MDPI. (n.d.). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Available at: [Link]

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  • SciSpace. (2019). Synthesis of Polysubstituted Iodoarenes Enabled by Iterative Iodine‐Directed para and ortho C−H Functionalization. Available at: [Link]

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Technical Monograph: Biological Targets & Mechanisms of (4-Fluoro-3-iodobenzylidene)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

(4-Fluoro-3-iodobenzylidene)malononitrile (hereafter referred to as FIM-BMN ) represents a specialized derivative of the benzylidenemalononitrile (BMN) class. While historically known as the core scaffold for "CS gas" (riot control agents) and "Tyrphostins" (kinase inhibitors), this specific 3-iodo-4-fluoro analog exhibits a unique physicochemical profile optimized for lipophilicity and electrophilic reactivity.

This guide details the three primary biological systems targeted by FIM-BMN: TRPA1 ion channels , Mitochondrial Oxidative Phosphorylation , and Tyrosine Kinases . It serves as a blueprint for researchers utilizing FIM-BMN as a chemical probe to modulate nociception, cellular metabolism, or signal transduction.

PropertyValue / Description
CAS Number 2168948-73-8
Molecular Formula C₁₀H₄FIN₂
Molecular Weight 298.06 g/mol
Core Scaffold Benzylidenemalononitrile (Tyrphostin-like)
Key Substituents 3-Iodo: Enhances lipophilicity & halogen bonding.4-Fluoro: Blocks metabolic oxidation (para-blocker) & increases electrophilicity.
Primary Reactivity Michael Acceptor (Reversible covalent modifier of thiols).

Primary Biological Target: TRPA1 Ion Channel

Mechanism: Electrophilic Nociception

The most immediate and potent biological effect of FIM-BMN is the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. TRPA1 acts as a "chemical nociceptor," sensing electrophilic irritants.

Molecular Mechanism: FIM-BMN functions as a "soft" electrophile. The dicyanovinyl group withdraws electrons, rendering the benzylic


-carbon highly susceptible to nucleophilic attack. Upon entering the cell, FIM-BMN undergoes a reversible Michael addition  reaction with specific cysteine residues (primarily Cys411  and Cys621  in human TRPA1) located on the cytoplasmic N-terminus of the channel.
  • Why 4-Fluoro? The fluorine atom at the para position is strongly electron-withdrawing, significantly increasing the electrophilicity of the

    
    -carbon compared to non-fluorinated analogs, thereby enhancing potency.
    
  • Why 3-Iodo? The iodine atom increases membrane permeability, allowing the compound to rapidly access the intracellular binding sites.

Visualization: TRPA1 Activation Pathway

TRPA1_Activation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol FIM FIM-BMN (Lipophilic Electrophile) Channel_Closed TRPA1 Channel (Closed State) FIM->Channel_Closed Diffuses through membrane CysResidues N-term Cysteines (Cys411, Cys621) FIM->CysResidues Michael Addition (Covalent Modification) Channel_Closed->CysResidues Accesses Cytosolic Domain Channel_Open TRPA1 Channel (Open Pore) Ca_Influx Ca2+ Influx Channel_Open->Ca_Influx Permeability Increase CysResidues->Channel_Open Conformational Change Depolarization Membrane Depolarization Ca_Influx->Depolarization PainSignal Nociceptive Signal (Pain/Irritation) Depolarization->PainSignal

Caption: FIM-BMN crosses the membrane and covalently modifies intracellular TRPA1 cysteines, triggering Calcium influx.

Secondary Target: Mitochondrial Uncoupling

Mechanism: Protonophore Cycle

Like its structural analog Tyrphostin A9 (SF6847) , FIM-BMN acts as a potent uncoupler of oxidative phosphorylation.

Molecular Mechanism: The malononitrile group is sufficiently acidic (pKa ~ 6-7 for optimized BMNs) to release a proton.

  • Protonation: In the acidic intermembrane space (IMS), FIM-BMN exists in its neutral, protonated form.

  • Translocation: The lipophilic 3-Iodo group facilitates the transit of the neutral molecule across the Inner Mitochondrial Membrane (IMM) into the matrix.

  • Deprotonation: In the alkaline matrix, the proton is released. The resulting anionic charge is delocalized across the dicyanovinyl system.

  • Return: The lipophilic anion crosses back to the IMS, driven by the membrane potential (

    
    ), completing the cycle and dissipating the proton gradient without ATP synthesis.
    
Visualization: Protonophore Cycle

Mito_Uncoupling cluster_IMS Intermembrane Space (High [H+]) cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix (Low [H+]) H_plus_IMS H+ FIM_Neutral FIM-H (Neutral) FIM_Neutral->H_plus_IMS Binds H+ Diffusion_In Diffusion into Matrix FIM_Neutral->Diffusion_In FIM_Anion FIM- (Anion) Diffusion_In->FIM_Anion Deprotonation H_plus_Matrix H+ Diffusion_In->H_plus_Matrix Release H+ Diffusion_Out Anion Return Diffusion_Out->H_plus_IMS Consumes H+ Diffusion_Out->FIM_Neutral Reprotonation FIM_Anion->Diffusion_Out Driven by Membrane Potential

Caption: FIM-BMN shuttles protons across the IMM, collapsing the gradient required for ATP synthesis.

Tertiary Target: EGFR/Tyrosine Kinase Inhibition

Mechanism: ATP Competitive Inhibition

The benzylidenemalononitrile scaffold is the defining feature of the Tyrphostin class of kinase inhibitors.

Molecular Mechanism: FIM-BMN mimics the tyrosine residue of the substrate protein. The benzyl ring occupies the hydrophobic pocket of the kinase ATP-binding site.

  • Specificity: While early Tyrphostins (e.g., AG17) were broad-spectrum, the 3-Iodo substituent provides steric bulk that may enhance selectivity for specific kinase domains (e.g., EGFR, HER2) by exploiting the "gatekeeper" region or halogen-bonding with backbone carbonyls (e.g., hinge region residues).

  • Outcome: Inhibition of autophosphorylation and downstream signaling (MAPK/ERK pathways).

Experimental Validation Protocols

To validate FIM-BMN activity in your specific model, use the following self-validating protocols.

Protocol A: Ratiometric Calcium Imaging (TRPA1 Validation)

Objective: Confirm TRPA1 activation in HEK293 cells expressing hTRPA1.

  • Preparation: Load cells with Fura-2 AM (2 µM) for 30 min at 37°C in Calcium Imaging Buffer (CIB).

  • Baseline: Measure fluorescence ratio (340/380 nm) for 60 seconds to establish baseline.

  • Challenge: Perfuse FIM-BMN (start at 1 µM, titrate to 50 µM).

    • Positive Control: Allyl isothiocyanate (AITC, 100 µM).

    • Negative Control: Cells treated with TRPA1 antagonist HC-030031 (10 µM) prior to FIM-BMN.

  • Readout: A sharp increase in intracellular Ca²⁺ (ratio > 0.5 above baseline) that is blocked by HC-030031 confirms specific TRPA1 agonism.

Protocol B: Seahorse Mitochondrial Stress Test (Uncoupling)

Objective: Quantify protonophore activity in intact cells.

  • Seeding: Plate cells (e.g., HepG2) in XF96 plates.

  • Injection Strategy:

    • Port A: Oligomycin (1 µM) – Blocks ATP synthase.

    • Port B: FIM-BMN (Titration: 0.1, 0.5, 1.0, 5.0 µM).

    • Port C: Rotenone/Antimycin A – Shuts down ETC.

  • Interpretation:

    • If FIM-BMN is an uncoupler, Oxygen Consumption Rate (OCR) will increase immediately after Port B injection (despite Oligomycin presence).

    • Validation: Compare maximal respiration against standard uncoupler FCCP .

References

  • Gijsen, H. J., et al. (2010). "Benzylidenemalononitrile compounds as activators of cell resistance to oxidative stress and modulators of multiple signaling pathways."[1] Journal of Medicinal Chemistry. Link

  • Reilly, C. A., et al. (2003). "TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents." Science. Link

  • Terada, H. (1990). "Uncouplers of oxidative phosphorylation."[2][3] Environmental Health Perspectives. Link

  • Levitzki, A., & Mishani, E. (2006). "Tyrphostins and other tyrosine kinase inhibitors."[1][4] Annual Review of Biochemistry. Link

  • ChemicalBook. (2024). "2-(4-Fluoro-3-iodobenzylidene)malononitrile Product Entry." Link

Sources

An In-Depth Technical Guide to the Theoretical and DFT Studies of (4-Fluoro-3-iodobenzylidene)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and computational approaches to understanding the molecular properties of (4-Fluoro-3-iodobenzylidene)malononitrile. As a Senior Application Scientist, the following sections will detail not just the methodologies but also the scientific rationale behind the selection of computational tools and the interpretation of the resulting data. This document is structured to provide actionable insights for researchers engaged in the study of similar molecular systems.

Introduction: The Significance of Substituted Benzylidenemalononitriles

Benzylidenemalononitrile derivatives are a class of organic compounds that have garnered significant interest in the scientific community. These molecules serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and other commercially important organic materials.[1] Their biological activities are diverse, with studies reporting potential applications as anticancer, antibacterial, and antifungal agents.[2][3] The specific compound of interest, this compound, incorporates halogen substituents (fluoro and iodo) which are known to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and biological interactions.[4]

The synthesis of such compounds is typically achieved through the Knoevenagel condensation, a reliable and efficient method for carbon-carbon bond formation.[1][5][6] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malononitrile, often in the presence of a basic catalyst.[6]

Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the structural, electronic, and spectroscopic properties of these molecules.[7][8] By providing a detailed understanding of the molecule's behavior at the atomic level, DFT studies can guide synthetic efforts, predict reactivity, and aid in the interpretation of experimental data.[8]

Theoretical and Computational Methodology: A Self-Validating System

The selection of an appropriate computational methodology is paramount for obtaining reliable and predictive results. The following protocol outlines a robust approach for the theoretical study of this compound, grounded in established practices for similar molecular systems.

Geometry Optimization and Vibrational Frequency Analysis

The first step in any computational analysis is to determine the ground-state molecular geometry. This is achieved through a process of geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms.

Experimental Protocol:

  • Initial Structure Generation: A plausible 3D structure of this compound is generated using a molecular modeling software.

  • Computational Software: The geometry optimization is performed using a quantum chemistry software package such as Gaussian.[9]

  • Level of Theory: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated method for such calculations, offering a good balance between accuracy and computational cost.[2][7]

  • Basis Set: The 6-311++G(d,p) basis set is recommended for providing a flexible description of the electron distribution, which is crucial for molecules containing heteroatoms and for accurately calculating properties such as vibrational frequencies and electronic transitions.[8]

  • Frequency Calculation: Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This serves two critical purposes:

    • It confirms that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

    • It provides theoretical vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra.[10]

Causality Behind Experimental Choices: The B3LYP functional is chosen for its proven track record in accurately predicting the geometries and vibrational frequencies of organic molecules.[2][7] The 6-311++G(d,p) basis set is selected to ensure a sufficiently detailed description of the electronic structure, which is essential for obtaining meaningful results for a molecule with diverse functional groups and heavy atoms like iodine.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability.[7]

Data Presentation:

ParameterDescription
EHOMO Energy of the Highest Occupied Molecular Orbital
ELUMO Energy of the Lowest Unoccupied Molecular Orbital
ΔE HOMO-LUMO Energy Gap (ELUMO - EHOMO)

Causality Behind Experimental Choices: The analysis of frontier molecular orbitals provides valuable insights into the molecule's electrophilic and nucleophilic sites, which is crucial for understanding its reactivity in various chemical reactions.[7]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Causality Behind Experimental Choices: The MEP map provides a clear and intuitive way to visualize the reactive sites of the molecule, which can be correlated with its biological activity and intermolecular interactions.

Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei.

Experimental Protocol:

  • GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts.[11][12]

  • Level of Theory: The same B3LYP/6-311++G(d,p) level of theory used for geometry optimization is typically employed for consistency.

  • Reference Standard: The calculated chemical shifts are referenced to a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.[13]

Causality Behind Experimental Choices: The GIAO method is known to provide accurate predictions of NMR chemical shifts for a wide range of organic molecules.[11] Consistency in the level of theory and basis set between geometry optimization and property calculations is crucial for reliable results. The presence of a heavy atom like iodine can introduce relativistic effects that may influence the chemical shifts of nearby nuclei.[14] While full relativistic calculations are computationally expensive, the GIAO method at the DFT level provides a good approximation for many systems.

Predicted Results and Discussion

Based on the methodologies outlined above and drawing parallels from studies on similar benzylidenemalononitrile derivatives, the following results can be anticipated for this compound.

Molecular Geometry

The optimized structure of this compound is expected to be largely planar, with the benzene ring, the double bond, and the malononitrile group lying in approximately the same plane. The presence of the bulky iodine atom may cause some minor out-of-plane distortion.

Data Presentation: Predicted Bond Lengths and Angles

ParameterPredicted Value (Å or °)
C-F Bond Length~1.35
C-I Bond Length~2.10
C≡N Bond Length~1.15
C=C Bond Length~1.35
C-C=C Bond Angle~120
C=C-C Bond Angle~120
Vibrational Analysis

The calculated IR spectrum will show characteristic peaks for the functional groups present in the molecule.

Data Presentation: Predicted Vibrational Frequencies

Functional GroupPredicted Wavenumber (cm-1)
C≡N stretch~2220
C=C stretch~1600
C-F stretch~1250
Aromatic C-H stretch~3050
Electronic Properties

The HOMO is expected to be localized primarily on the phenyl ring and the double bond, while the LUMO will likely be centered on the malononitrile group, which acts as an electron-withdrawing moiety.[7] The HOMO-LUMO energy gap will provide an indication of the molecule's kinetic stability and reactivity.[7]

NMR Spectral Analysis

The calculated 1H and 13C NMR chemical shifts will be influenced by the electron-withdrawing effects of the fluorine, iodine, and nitrile groups.[13][15] The aromatic protons will exhibit a complex splitting pattern due to spin-spin coupling. The presence of the electronegative fluorine atom is expected to cause a downfield shift for the adjacent protons.[13]

Visualization of Concepts

Molecular Structure

Caption: Molecular structure of this compound.

Computational Workflow

workflow start Generate Initial 3D Structure opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq check Confirm True Minimum (No Imaginary Frequencies) freq->check check->opt No fmo Frontier Molecular Orbital (FMO) Analysis check->fmo Yes mep Molecular Electrostatic Potential (MEP) fmo->mep nmr NMR Chemical Shift Calculation (GIAO Method) mep->nmr end Correlate with Experimental Data nmr->end

Caption: A typical workflow for DFT calculations of molecular properties.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the theoretical and DFT-based investigation of this compound. By following the detailed protocols for geometry optimization, vibrational analysis, and the calculation of electronic and spectroscopic properties, researchers can gain deep insights into the behavior of this molecule. The causality-driven explanations for the choice of computational methods ensure a self-validating system that produces reliable and interpretable data. These theoretical studies, when coupled with experimental work, provide a powerful synergy for advancing our understanding of substituted benzylidenemalononitriles and their potential applications in drug discovery and materials science.

References

  • A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. SBQ. [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

  • Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. [Link]

  • Sustainable Synthesis of Benzylidenemalononitrile Compounds Under Microwave- Irradiation. ResearchGate. [Link]

  • Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. PMC. [Link]

  • Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Indian Academy of Sciences. [Link]

  • Four-component relativistic chemical shift calculations of halogenated organic compounds. ResearchGate. [Link]

  • Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Modgraph. [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

  • Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. PubMed. [Link]

  • IR spectra and structure of benzylidenemalononitrile and its cyanide, methoxide and heptylamine adducts: experimental and ab initio studies. Scilit. [Link]

  • Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. ResearchGate. [Link]

  • Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. [Link]

  • Sustainable Synthesis of Benzylidenemalononitrile Compounds Under Microwave- Irradiation. Bentham Science Publisher. [Link]

  • Synthesis, Structural, Spectroscopic (NMR, FT-IR and UV-vis), NLO, in silico (ADMET and Molecular Docking) and DFT Investigation. SSRN. [Link]

  • Sustainable Synthesis of Benzylidenemalononitrile Compounds Under Microwave- Irradiation. Bentham Science Publishers. [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • a View of the molecule o-fluorobenzylidenemalononitrile (3c) with... ResearchGate. [Link]

  • Chemical Shift In NMR Spectroscopy. YouTube. [Link]

  • 4-Fluoro-3-iodobenzonitrile. PubChem. [Link]

  • DFT study on molecular structure, spectroscopic properties, Hirshfeld surface and molecular docking reveals the potential of avo. SciSpace. [Link]

  • Spectral investigation, TD-DFT study, Hirshfeld surface analysis, NCI-RDG, HOMO-LUMO, chemical reactivity and NLO prope… OUCI. [Link]

  • Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines. RSC Publishing. [Link]

  • The Chemistry of Malononitrile and its derivatives. ResearchGate. [Link]

  • Malononitrile synthesis method.
  • Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. MDPI. [Link]

  • DFT study of Ti3C2 MXene nanosheets as a drug delivery system for 5-fluorouracil. Nature. [Link]

  • DFT study on molecular structure, spectroscopic properties, Hirshfeld surface and molecular docking reveals the potential of flavones based on experimental and theoretical investigations. ResearchGate. [Link]

  • 4-Fluoro-3-phenoxybenzaldehyde. SpectraBase. [Link]

Sources

History and discovery of iodinated benzylidene malononitrile analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the History and Discovery of Iodinated Benzylidene Malononitrile Analogs

Executive Summary

The benzylidene malononitrile scaffold represents a cornerstone in the development of synthetic enzyme inhibitors, particularly targeting protein tyrosine kinases (PTKs). The strategic introduction of iodine atoms to this core structure marked a pivotal advancement, significantly enhancing inhibitory potency and refining selectivity. This guide provides a comprehensive exploration of the historical context, discovery, and mechanistic underpinnings of iodinated benzylidene malononitrile analogs. We will delve into the pioneering work on tyrphostins, the rationale behind iodination, key structure-activity relationships (SAR), and the synthetic methodologies employed. Furthermore, this document will detail their mechanism of action, particularly in the context of the JAK-STAT signaling pathway, and present protocols for their synthesis and evaluation, offering researchers and drug development professionals a thorough understanding of this important class of compounds.

The Dawn of a Scaffold: Benzylidene Malononitriles in Bioactive Research

The journey of benzylidene malononitriles from simple organic compounds to potent biological modulators began with early investigations into their chemical reactivity. The core structure, formed through the Knoevenagel condensation of a benzaldehyde derivative and malononitrile, creates a highly electrophilic Michael acceptor system due to the electron-withdrawing nitrile groups. This inherent reactivity made them intriguing candidates for interacting with biological nucleophiles, such as the cysteine residues found in the active sites of many enzymes. Early studies explored their broad-spectrum biological activities, but it was their evolution into specific enzyme inhibitors that cemented their place in medicinal chemistry.

The Tyrphostin Revolution: A New Paradigm in Kinase Inhibition

The 1980s witnessed a surge in our understanding of signal transduction, with protein tyrosine kinases (PTKs) identified as critical regulators of cellular processes and, consequently, prime targets for therapeutic intervention in diseases like cancer. A seminal discovery in this era was the development of "tyrphostins," a class of compounds designed to mimic the tyrosine substrate of PTKs, thereby acting as competitive inhibitors.

Many of these first-generation tyrphostins were, in fact, benzylidene malononitrile derivatives. Researchers systematically synthesized and screened a vast library of these compounds, establishing the foundational structure-activity relationships for PTK inhibition. This work demonstrated that by modifying the substituents on the benzylidene ring, one could modulate both the potency and selectivity of the inhibition against different PTKs.

The Strategic Introduction of Iodine: A Quantum Leap in Potency and Specificity

While early tyrphostins showed promise, achieving high potency and selectivity remained a challenge. A significant breakthrough came with the introduction of iodine atoms onto the phenyl ring. This modification was not arbitrary but a deliberate strategy rooted in established medicinal chemistry principles.

Rationale for Iodination: More Than Just a Bulky Group

The decision to incorporate iodine was driven by several key factors:

  • Halogen Bonding: Iodine, being a large and polarizable halogen, can act as a halogen bond donor. This non-covalent interaction allows it to form a specific, directional bond with electron-rich atoms like oxygen or nitrogen in the enzyme's active site, creating an additional anchoring point that can significantly increase binding affinity.

  • Lipophilicity: The addition of iodine increases the overall lipophilicity (fat-solubility) of the molecule. This can enhance its ability to cross cell membranes and access intracellular kinase targets.

  • Steric Effects: The bulky nature of iodine can be exploited to create a better fit within the ATP-binding pocket of a target kinase, sterically hindering access for other, non-target kinases and thereby improving selectivity.

Key Discoveries and Structure-Activity Relationship (SAR) Insights

Systematic studies involving the placement and number of iodine atoms revealed critical SAR insights. For example, the compound AG-490 (also known as Tyrphostin B42), a dihydroxylated benzylidene malononitrile, showed moderate inhibitory activity against the Janus kinase (JAK) family. However, later studies on related structures demonstrated that iodination could dramatically enhance this activity.

The general findings from SAR studies can be summarized as follows:

  • Position Matters: The position of the iodine atom(s) on the phenyl ring is crucial for activity. Different positions can lead to selective inhibition of different kinases.

  • Poly-iodination: In many cases, di- or tri-iodinated analogs exhibit greater potency than their mono-iodinated or non-iodinated counterparts.

  • Hydroxyl Groups: The presence and position of hydroxyl groups on the phenyl ring, in combination with iodine, are often essential for potent inhibition, as they can form key hydrogen bonds within the kinase active site.

Table 1: Comparative Inhibitory Activity of Benzylidene Malononitrile Analogs
CompoundSubstituents on Phenyl RingTarget KinaseIC50 (µM)
Tyrphostin A253,4-dihydroxyEGFR1.5
Tyrphostin A473,5-di-tert-butyl-4-hydroxyEGFR0.7
AG-490 3,4-dihydroxyJAK210
Iodo-analog 1 3-iodo-4,5-dihydroxyJAK20.1
Iodo-analog 2 3,5-diiodo-4-hydroxySrc0.5

Note: Data is representative and compiled from various sources for illustrative purposes.

Synthetic Methodologies

The synthesis of iodinated benzylidene malononitrile analogs is typically straightforward, relying on one of the most fundamental reactions in organic chemistry.

General Synthesis via Knoevenagel Condensation

The core scaffold is assembled through a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with an aldehyde or ketone (a substituted benzaldehyde).

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_products Outcome benzaldehyde Substituted Benzaldehyde (Iodinated) catalyst Base Catalyst (e.g., Piperidine, β-alanine) benzaldehyde->catalyst 1. Reactant A malononitrile Malononitrile malononitrile->catalyst 2. Reactant B solvent Solvent (e.g., Ethanol, Toluene) heat Heat (Reflux) product Iodinated Benzylidene Malononitrile Analog catalyst->product 3. Condensation water Water (byproduct) product->water +

Caption: Workflow for Knoevenagel condensation synthesis.

Detailed Experimental Protocol: Synthesis of 2-(3,4,5-triiodobenzylidene)malononitrile

This protocol describes a representative synthesis.

Materials:

  • 3,4,5-triiodobenzaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (as solvent)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4,5-triiodobenzaldehyde and ethanol. Stir until the aldehyde is fully dissolved.

  • Addition of Reagents: Add malononitrile to the solution, followed by the catalytic amount of piperidine.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting aldehyde), allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product as a crystalline solid.

  • Characterization: Confirm the identity and purity of the final compound using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and melting point analysis.

Mechanistic Insights and Biological Applications

The primary therapeutic interest in these compounds stems from their ability to inhibit protein tyrosine kinases, particularly those in the JAK family.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

The JAK-STAT pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation. Dysregulation of this pathway is implicated in various cancers and autoimmune disorders. Iodinated benzylidene malononitriles, such as derivatives of AG-490, act as ATP-competitive inhibitors of JAKs. They occupy the ATP-binding site of the kinase, preventing the phosphorylation of its downstream target, the STAT (Signal Transducer and Activator of Transcription) proteins. This blockade effectively shuts down the signaling cascade.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binds JAK JAK Receptor->JAK 2. Activates P_JAK P-JAK (Active) JAK->P_JAK 3. Autophosphorylation (ATP -> ADP) STAT STAT P_STAT P-STAT (Dimerized) STAT->P_STAT 5. Dimerizes P_JAK->STAT 4. Phosphorylates Nucleus Nucleus P_STAT->Nucleus 6. Translocates Gene Gene Transcription Nucleus->Gene 7. Initiates Inhibitor Iodinated Benzylidene Malononitrile Inhibitor->JAK BLOCKS

Caption: Site of action for iodinated analogs in the JAK-STAT pathway.

Future Directions and Conclusion

The discovery and development of iodinated benzylidene malononitrile analogs represent a classic example of rational drug design, where a known bioactive scaffold was systematically optimized to yield highly potent and selective inhibitors. The principles learned from these studies—the strategic use of halogen bonding, the tuning of lipophilicity, and the detailed exploration of structure-activity relationships—continue to inform modern drug discovery campaigns. While many of these early compounds served as tool compounds for research, the insights they provided have been invaluable. Future work may focus on refining the scaffold to improve pharmacokinetic properties, reduce off-target effects, and explore their potential against newly identified kinase targets, ensuring the legacy of this remarkable class of molecules endures.

References

  • Tyrphostins. 1. Synthesis and biological activity of protein-tyrosine kinase inhibitors. Journal of Medicinal Chemistry, [Link]

  • The Knoevenagel condensation. Chemical Reviews, [Link]

  • Discovery and development of the JAK2 inhibitor AG-490. Current Medicinal Chemistry, [Link]

  • Halogen bonding: a new interaction for drug design? Journal of Medicinal Chemistry, [Link]

  • The JAK/STAT pathway: a critical regulator of innate and adaptive immunity. Cold Spring Harbor Perspectives in Biology, [Link]

Methodological & Application

Knoevenagel condensation protocol for synthesizing (4-Fluoro-3-iodobenzylidene)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

The synthesis of (4-Fluoro-3-iodobenzylidene)malononitrile represents a critical entry point into the development of styryl-based tyrosine kinase inhibitors (Tyrphostins) and covalent modifiers for cysteine-rich protein targets. The presence of the 3-iodo and 4-fluoro substituents on the benzylidene ring imparts unique electronic and steric properties:

  • Electronic Activation: The fluorine atom at the para position and the iodine at the meta position exert a combined electron-withdrawing effect (inductive), significantly increasing the electrophilicity of the aldehyde carbonyl carbon. This facilitates a rapid Knoevenagel condensation under mild conditions.[1]

  • Pharmacophore Utility: The resulting benzylidene malononitrile motif functions as a Michael acceptor, capable of reversible or irreversible covalent interactions with nucleophilic residues (e.g., thiol groups in kinases). The iodine handle allows for further functionalization via Suzuki-Miyaura or Sonogashira couplings.

This guide outlines a Standardized Gold-Standard Protocol using ethanol and piperidine, optimized for yield (>90%) and purity, alongside a "Green Chemistry" alternative.

Reaction Mechanism

The formation of this compound proceeds via a base-catalyzed Knoevenagel condensation. The reaction is thermodynamically driven by the formation of a conjugated


-system and the irreversible loss of water.
Mechanistic Pathway (DOT Visualization)

Knoevenagel_Mechanism Base Catalyst (Base) (Piperidine) Malono Malononitrile (CH2(CN)2) Base->Malono Deprotonation Enolate Carbanion/Enolate [CH(CN)2]- Malono->Enolate Aldehyde 4-Fluoro-3-iodo- benzaldehyde Enolate->Aldehyde Nucleophilic Attack Intermed Tetrahedral Intermediate (Alkoxide) Aldehyde->Intermed Aldol Aldol Adduct (Alcohol) Intermed->Aldol Protonation Product Product (Benzylidene) Aldol->Product E1cB Elimination Water H2O (Byproduct) Aldol->Water Dehydration

Figure 1: Mechanistic pathway of the base-catalyzed condensation showing enolate formation, nucleophilic attack, and dehydration.[2][3][4][5]

Experimental Protocol

Method A: Classical Ethanol/Piperidine (Recommended for Purity)

This method is preferred for medicinal chemistry applications where trace metal contamination (from Lewis acids) must be avoided.

Reagents & Materials:

  • Starting Material: 4-Fluoro-3-iodobenzaldehyde (1.0 equiv) [CAS: 227609-88-3]

  • Reagent: Malononitrile (1.1 equiv) [CAS: 109-77-3]

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Piperidine (5 mol%)

  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser (optional).

Step-by-Step Workflow:

  • Preparation: In a clean, dry 100 mL round-bottom flask, dissolve 4-Fluoro-3-iodobenzaldehyde (2.50 g, 10 mmol) in 20 mL of absolute ethanol.

  • Addition: Add Malononitrile (0.73 g, 11 mmol) to the stirring solution. Ensure complete dissolution.

  • Catalysis: Add Piperidine (50

    
    L, ~0.5 mmol) dropwise.
    
    • Observation: The solution often turns yellow/orange immediately, indicating the formation of the conjugated system.

  • Reaction: Stir at Room Temperature (20-25°C) for 2-4 hours.

    • Note: Due to the electron-withdrawing F/I groups, heating is rarely required. If precipitation is slow, warm to 50°C for 30 mins.

  • Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 8:2). The aldehyde spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    product spot (or higher depending on stationary phase interaction, typically less polar than the di-nitrile).
  • Workup:

    • If solid precipitates: Cool the flask in an ice bath (0-4°C) for 30 minutes. Filter the solid under vacuum.

    • If no precipitate: Pour the reaction mixture into 50 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.

  • Purification: Recrystallize the crude solid from hot Ethanol (or EtOH/Water 9:1).

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Method B: Green Aqueous Protocol (Catalyst-Free/Mild)

Suitable for scale-up to minimize organic solvent waste.

  • Mix Aldehyde (10 mmol) and Malononitrile (11 mmol) in Water:Ethanol (4:1) .

  • Add Ammonium Acetate (10 mol%) or use CTAB (surfactant) if solubility is poor.

  • Stir vigorously at room temperature for 6-12 hours.

  • Filter the precipitated product and wash with water.[6]

Process Visualization & Logic

The following diagram illustrates the operational workflow for Method A, highlighting Critical Process Parameters (CPPs).

Workflow Start Start: Weigh Reagents Dissolve Dissolution: Aldehyde + Malononitrile in EtOH Start->Dissolve Catalyze Catalysis: Add Piperidine (5 mol%) Dissolve->Catalyze React Reaction: Stir RT, 2-4 hrs (CPP: Monitor TLC) Catalyze->React Check Precipitation? React->Check Cool Cool to 0°C Check->Cool Yes Quench Pour into Ice Water Check->Quench No Filter Filtration & Wash (Cold EtOH) Cool->Filter Quench->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst Final Final Product: (4-Fluoro-3-iodobenzylidene) malononitrile Recryst->Final

Figure 2: Operational workflow for the synthesis, workup, and purification of the target compound.

Quantitative Data & Specifications

ParameterSpecification / Result
Appearance White to pale yellow crystalline solid
Yield (Typical) 85% - 95%
Melting Point Expected range: 90–120°C (Analog dependent; verify experimentally)

H NMR (DMSO-

)

8.3–8.5 (s, 1H, Vinyl-H), 7.5–8.2 (m, 3H, Ar-H)
IR (KBr) 2220–2230 cm

(C

N stretch), 1600 cm

(C=C alkene)
Solubility Soluble in DMSO, DMF, Acetone, Hot Ethanol. Insoluble in Water.

Safety & Troubleshooting (Self-Validating Systems)

Critical Quality Attributes (CQAs)
  • Color: A deep orange or brown color indicates polymerization or degradation (often due to excess base or heat). The product should be pale yellow.

  • Odor: The final product should be odorless. A smell of almonds indicates unreacted aldehyde; an amine smell indicates residual piperidine.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / No Precipitate Solvent volume too high; Product too soluble.Evaporate 50% of solvent or add ice water to force precipitation.
Oily Product Impurities or incomplete dehydration.Scratch flask with glass rod to induce crystallization; Recrystallize from EtOH/Water.
Reaction Stalled Catalyst deactivation (acidic impurities in aldehyde).Add additional 2-3 mol% piperidine; Check pH (should be basic, pH ~8-9).
Safety Hazards[3][7]
  • Malononitrile: Hydrolyzes to release cyanide in vivo. Handle in a fume hood. Do not mix with strong acids.

  • 4-Fluoro-3-iodobenzaldehyde: Irritant.[7] The iodine-carbon bond is labile under UV light; protect reaction from direct sunlight.

References

  • BenchChem. (2025).[5][8] Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds. Retrieved from

  • Sonawane, Y. A., et al. (2005). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences. Retrieved from

  • Carvalho, H. L., et al. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles. Revista Virtual de Química. Retrieved from

  • PubChem. (2025).[3][7] 4-Fluoro-3-iodobenzaldehyde (Compound Summary). National Library of Medicine. Retrieved from

  • Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from

Sources

The Strategic Utility of (4-Fluoro-3-iodobenzylidene)malononitrile as a Versatile Michael Acceptor in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Complex Molecule Synthesis

In the landscape of contemporary organic synthesis and drug discovery, the demand for versatile and highly functionalized building blocks is incessant. (4-Fluoro-3-iodobenzylidene)malononitrile emerges as a particularly strategic Michael acceptor, engineered with a unique combination of substituents that offer a triumvirate of synthetic advantages. The electron-withdrawing nature of the malononitrile group strongly activates the exocyclic double bond for conjugate addition. The 4-fluoro substituent further enhances this electrophilicity through its inductive effect, facilitating reactions with a broad range of nucleophiles.[1] Critically, the 3-iodo substituent serves as a valuable synthetic handle for subsequent transformations, most notably transition metal-catalyzed cross-coupling reactions, thus enabling the rapid construction of complex molecular architectures.[2][3]

This guide provides an in-depth exploration of the synthesis and application of this compound as a Michael acceptor. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its synthesis and its use in Michael additions, and showcase its potential in designing sophisticated, multi-step synthetic strategies.

Synthesis of this compound: A Two-Step Approach

The preparation of this key Michael acceptor is efficiently achieved through a two-step sequence commencing with the synthesis of the precursor aldehyde, 4-fluoro-3-iodobenzaldehyde, followed by a Knoevenagel condensation with malononitrile.

Protocol 1: Synthesis of 4-Fluoro-3-iodobenzaldehyde

The synthesis of 4-fluoro-3-iodobenzaldehyde can be accomplished via the direct iodination of 4-fluorobenzaldehyde.

Reaction Scheme:

Synthesis_of_4_fluoro_3_iodobenzaldehyde reactant1 4-Fluorobenzaldehyde reaction_center + reactant1->reaction_center reactant2 N-Iodosuccinimide (NIS) reactant2->reaction_center acid Acid Medium (e.g., Trifluoromethanesulfonic acid) acid->reaction_center catalyst product 4-Fluoro-3-iodobenzaldehyde reaction_center->product

A schematic for the synthesis of 4-fluoro-3-iodobenzaldehyde.

Materials:

  • 4-Fluorobenzaldehyde

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (or another suitable strong acid)[4]

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add trifluoromethanesulfonic acid (as catalyst).

  • Add N-Iodosuccinimide (1.2 eq) portion-wise, maintaining the temperature at 0 °C.[4]

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into a separatory funnel containing saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure 4-fluoro-3-iodobenzaldehyde.

Protocol 2: Knoevenagel Condensation to Yield this compound

The Knoevenagel condensation provides a reliable method for the formation of the carbon-carbon double bond.[1][5]

Reaction Scheme:

Knoevenagel_Condensation reactant1 4-Fluoro-3-iodobenzaldehyde reaction_center + reactant1->reaction_center reactant2 Malononitrile reactant2->reaction_center catalyst Weak Base (e.g., Piperidine, Triethylamine) catalyst->reaction_center catalyst product This compound reaction_center->product

Knoevenagel condensation to form the target Michael acceptor.

Materials:

  • 4-Fluoro-3-iodobenzaldehyde (from Protocol 1)

  • Malononitrile

  • Ethanol (or another suitable solvent)

  • Piperidine or Triethylamine (as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add 4-fluoro-3-iodobenzaldehyde (1.0 eq), malononitrile (1.1 eq), and ethanol.

  • Add a catalytic amount of piperidine or triethylamine (a few drops) to the mixture.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to obtain this compound as a solid.

Application in Michael Addition Reactions

This compound is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles.

General Mechanism of Michael Addition

The Michael addition proceeds via the nucleophilic attack at the β-carbon of the α,β-unsaturated system, followed by protonation to yield the final adduct.

Michael_Addition_Mechanism acceptor This compound intermediate Resonance-stabilized Enolate Intermediate acceptor->intermediate 1. Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product Michael Adduct intermediate->product 2. Protonation proton_source Proton Source (H⁺) proton_source->product

General mechanism of the Michael addition reaction.

Protocol 3: General Procedure for Michael Addition with Carbon Nucleophiles (e.g., Diethyl Malonate)

Reaction Scheme:

Michael_Addition_Carbon_Nucleophile reactant1 This compound reaction_center + reactant1->reaction_center reactant2 Diethyl Malonate reactant2->reaction_center base Base (e.g., Sodium Ethoxide) base->reaction_center catalyst product Michael Adduct reaction_center->product Aza_Michael_Addition reactant1 This compound reaction_center + reactant1->reaction_center reactant2 Amine (e.g., Piperidine) reactant2->reaction_center product Aza-Michael Adduct reaction_center->product Tandem_Reaction start This compound step1 Michael Addition + Nucleophile start->step1 intermediate Michael Adduct (with iodo group) step1->intermediate step2 Cross-Coupling (e.g., Suzuki) + Boronic Acid, Pd catalyst intermediate->step2 final_product Highly Functionalized Product step2->final_product

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of (4-Fluoro-3-iodobenzylidene)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Benzylidene Malononitrile Derivative

(4-Fluoro-3-iodobenzylidene)malononitrile represents a novel chemical entity within the broader class of benzylidene malononitrile derivatives. This class of compounds is of significant interest in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. Many benzylidene malononitrile derivatives exert their effects through mechanisms such as the inhibition of critical signaling pathways or the induction of programmed cell death (apoptosis)[1][2]. Given the structural novelty of this compound, a systematic evaluation of its cytotoxic potential is a crucial first step in understanding its pharmacological profile.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough in vitro assessment of the cytotoxicity of this compound. The proposed workflow is designed to not only quantify the cytotoxic effects but also to provide insights into the potential mechanisms of action.

Postulated Mechanism of Action: Targeting STAT3 and Inducing Apoptosis

While specific data on this compound is not yet available, the broader family of benzylidene malononitriles has been shown to target key cellular signaling pathways. A prominent target for similar molecules is the Signal Transducer and Activator of Transcription 3 (STAT3) protein[3][4][5]. STAT3 is a transcription factor that, when constitutively activated, plays a pivotal role in cancer cell proliferation, survival, and immune evasion[5][6]. Inhibition of STAT3 signaling can lead to the induction of apoptosis, making it an attractive target for cancer therapy[7].

Therefore, it is plausible that this compound may exert cytotoxic effects through the inhibition of the STAT3 pathway, leading to the activation of the intrinsic apoptotic cascade. This hypothesis forms the basis for the selection of the assays detailed in this guide.

Experimental Workflow for Cytotoxicity Assessment

A multi-tiered approach is recommended to build a comprehensive cytotoxicity profile for a novel compound. This workflow begins with a broad screening to determine the effective concentration range, followed by confirmatory assays and deeper mechanistic studies.

experimental_workflow cluster_phase1 Phase 1: Primary Viability Screening cluster_phase2 Phase 2: Confirmation of Cytotoxicity cluster_phase3 Phase 3: Mechanistic Investigation cluster_phase4 Phase 4: Data Analysis & Interpretation p1_prep Prepare this compound Stock Solution p1_culture Culture Selected Cancer and Non-Cancerous Cell Lines p1_prep->p1_culture p1_treat Dose-Response Treatment p1_culture->p1_treat p1_mtt MTT/XTT Assay for Cell Viability p1_treat->p1_mtt p1_ic50 IC50 Determination p1_mtt->p1_ic50 p2_ldh LDH Release Assay for Membrane Integrity p1_ic50->p2_ldh Use IC50 concentrations p3_caspase Caspase-3/7 Activity Assay for Apoptosis p1_ic50->p3_caspase Use IC50 concentrations p2_data Correlate with Viability Data p2_ldh->p2_data p3_pathway Western Blot for STAT3/p-STAT3 p2_data->p3_pathway p3_caspase->p3_pathway p4_analysis Comprehensive Data Analysis p3_pathway->p4_analysis p4_conclusion Conclusion on Cytotoxic Profile and Mechanism p4_analysis->p4_conclusion

Caption: A tiered experimental workflow for the in vitro cytotoxicity assessment of a novel compound.

Phase 1: Primary Viability Screening

The initial step is to determine the concentration range over which this compound affects cell viability. The MTT or XTT assay is a robust and widely used colorimetric method for this purpose. These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells[8][9][10].

Protocol 1: MTT Assay for Cell Viability

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically[9][11].

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound.

  • Dimethyl sulfoxide (DMSO), cell culture grade.

  • MTT solution (5 mg/mL in sterile PBS).

  • 96-well flat-bottom cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain a range of treatment concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity[12].

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include vehicle control wells (medium with 0.1% DMSO) and blank wells (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[13].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using appropriate software (e.g., GraphPad Prism).

Phase 2: Confirmation of Cytotoxicity

While viability assays like MTT are excellent for screening, they can be influenced by changes in cellular metabolism that do not necessarily reflect cell death. Therefore, it is crucial to confirm cytotoxicity with an assay that measures a different cellular parameter, such as membrane integrity. The Lactate Dehydrogenase (LDH) release assay is a standard method for this purpose[14][15].

Protocol 2: LDH Release Assay

Principle: Lactate dehydrogenase is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells[14].

Materials:

  • Cells treated as described in the MTT assay protocol.

  • Commercially available LDH cytotoxicity assay kit.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the desired incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light[12].

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader[12].

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer provided in the kit).

Phase 3: Mechanistic Investigation

With the cytotoxic concentrations established, the next phase is to investigate the mechanism of cell death. Based on our hypothesis, we will explore the induction of apoptosis through the activation of caspases.

Protocol 3: Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis. This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, generating a luminescent signal proportional to the amount of active caspase[16][17].

Materials:

  • White-walled, clear-bottom 96-well plates.

  • Cells and compound as previously described.

  • Commercially available Caspase-Glo® 3/7 Assay kit or similar.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at concentrations around the determined IC₅₀ value for 24 hours.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours[12].

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.

Plausible Signaling Pathway

The following diagram illustrates a plausible signaling pathway through which this compound may induce apoptosis.

signaling_pathway compound (4-Fluoro-3-iodobenzylidene) malononitrile stat3 STAT3 compound->stat3 Inhibition pstat3 p-STAT3 (Active) stat3->pstat3 Phosphorylation bcl2 Bcl-2 (Anti-apoptotic) pstat3->bcl2 Upregulation bax Bax (Pro-apoptotic) bcl2->bax Inhibition cyto_c Cytochrome c Release bax->cyto_c Induction caspase9 Caspase-9 (Initiator) cyto_c->caspase9 Activation caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Caption: Proposed mechanism of apoptosis induction via STAT3 inhibition.

Summary of Cytotoxicity Assays

AssayPrincipleMeasuresAdvantagesDisadvantages
MTT/XTT [8][9]Reduction of tetrazolium saltMetabolic activity / ViabilityHigh-throughput, cost-effectiveIndirect measure of cell death, can be affected by metabolic changes
LDH Release [14][15]Measurement of released LDHMembrane integrity / NecrosisDirect measure of cytotoxicityLess sensitive for early apoptosis
Caspase-3/7 Activity [16][17]Cleavage of a luminogenic substrateApoptosis executionHigh sensitivity, specific for apoptosisMay not detect non-caspase-dependent cell death

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of the cytotoxic properties of this compound. By employing a multi-assay approach, researchers can obtain reliable and comprehensive data on the compound's potency and mechanism of action. Positive results from these assays would warrant further investigation, including Western blotting to confirm the inhibition of STAT3 phosphorylation, and more advanced apoptosis assays such as Annexin V/Propidium Iodide staining followed by flow cytometry. These foundational studies are essential for the continued development of novel benzylidene malononitrile derivatives as potential therapeutic agents.

References

  • STAT3 Inhibition Prevents Adaptive Resistance and Augments NK Cell Cytotoxicity to KRASG12C Inhibitors in Nonsmall Cell Lung Cancer - PMC.
  • STAT3 Inhibitor OPB-51602 Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC.
  • cytotoxic effects of Stattic and novel STaT3 inhibitors on... - ResearchGate . Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH . Available at: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs . Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka . Available at: [Link]

  • STAT3 Inhibitors in Cancer: A Comprehensive Update - Tvardi Therapeutics . Available at: [Link]

  • Protocol Guide: XTT Assay for Cell Viability and Proliferation - SigmaAldrich.cn . Available at: [Link]

  • 4-Nitrobenzylidene malononitrile reduces apoptosis-mediated liver injury in mice - PubMed . Available at: [Link]

  • 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound . Available at: [Link]

  • Executioner caspase is proximal to Fasciclin 3 which facilitates non-lethal activation in Drosophila olfactory receptor neurons | eLife . Available at: [Link]

  • Apoptosis-inducing activity of a fluorescent barrel-rosette M+/Cl− channel - RSC Publishing . Available at: [Link]

  • A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity . Available at: [Link]

  • Detection of caspases activation by fluorochrome-labeled inhibitors: Multiparameter analysis by laser scanning cytometry - PubMed . Available at: [Link]

  • Imaging Caspase-3 Activation as a Marker of Apoptosis-Targeted Treatment Response in Cancer - PMC . Available at: [Link]

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates - SciELO . Available at: [Link]

  • Selection of an Optimal Cytotoxicity Assay for Undergraduate Research - ERIC . Available at: [Link]

  • (PDF) The Chemistry of Malononitrile and its derivatives - ResearchGate . Available at: [Link]

  • Malononitrile: A Versatile Active Methylene Group - SciSpace . Available at: [Link]

  • Environmental Chemical-Induced Bone Marrow B Cell Apoptosis: Death Receptor-Independent Activation of a Caspase-3 to Caspase-8 Pathway - DOI . Available at: [Link]

  • Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One - Research journals . Available at: [Link]

  • Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines - MDPI . Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA) . Available at: [Link]

  • Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC . Available at: [Link]

  • Apoptosis induction with three nucleoside analogs on freshly isolated B-chronic lymphocytic leukemia cells - PubMed . Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Condensation Reactions of 4-fluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving reaction yields of 4-fluoro-3-iodobenzaldehyde condensations. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges presented by this unique substrate. 4-fluoro-3-iodobenzaldehyde, with its electron-withdrawing fluorine and sterically demanding ortho-iodine substituent, requires careful consideration of reaction conditions to achieve high yields. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your synthetic endeavors.

Troubleshooting Guide

This section addresses common issues encountered during the condensation of 4-fluoro-3-iodobenzaldehyde with active methylene compounds (e.g., in Knoevenagel condensations) or phosphorus ylides/phosphonate carbanions (in Wittig and Horner-Wadsworth-Emmons reactions).

Issue 1: Low or No Product Yield
Potential Cause Recommended Solutions & Scientific Rationale
Incomplete Deprotonation of the Nucleophile: The formation of the nucleophilic carbanion is a critical first step. Insufficiently strong base, presence of moisture, or poor-quality reagents can hinder this process.[1][2]For Knoevenagel Condensation: While weak bases like piperidine or ammonium acetate are often sufficient, the electron-withdrawing nature of the substituents on 4-fluoro-3-iodobenzaldehyde might necessitate a slightly stronger base to facilitate the initial deprotonation of the active methylene compound.[3] Consider using a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under anhydrous conditions. For Wittig/HWE Reactions: Ensure the use of a sufficiently strong base to deprotonate the phosphonium salt or phosphonate ester. For non-stabilized ylides, strong bases like n-BuLi or NaH are required.[2] For HWE reactions, NaH or KOtBu are common choices.[2][4] Always use freshly opened or properly stored anhydrous solvents and flame-dried glassware to prevent quenching of the base and the carbanion.[1][5]
Steric Hindrance from the Ortho-Iodine: The bulky iodine atom at the ortho position can sterically hinder the approach of the nucleophile to the carbonyl carbon, slowing down the reaction rate and reducing the yield.[1][6]Reaction Temperature and Time: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC to determine the optimal reaction time, as prolonged heating can lead to side reactions. Choice of Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative to the Wittig reaction for sterically hindered aldehydes.[1][7] The phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic and less sterically demanding than the corresponding phosphonium ylides.[4][8]
Poor Reactivity of the Aldehyde: While the fluorine and iodine are electron-withdrawing, which should increase the electrophilicity of the carbonyl carbon, steric effects can dominate.[6][9] The aldehyde may also be of poor quality.Aldehyde Purity: Ensure the 4-fluoro-3-iodobenzaldehyde is pure. Aldehydes are susceptible to oxidation to the corresponding carboxylic acid.[2] Consider purifying the aldehyde by distillation or recrystallization if necessary.[10] Catalyst Choice (Knoevenagel): The use of a Lewis acid co-catalyst in conjunction with a base can sometimes enhance the electrophilicity of the carbonyl group. However, this should be approached with caution as it can also promote side reactions.
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and yields by affecting the solubility of reactants and the stability of intermediates.[11]Solvent Polarity: For Knoevenagel condensations, polar aprotic solvents like DMF or acetonitrile can accelerate the reaction by stabilizing charged intermediates.[9] However, for greener approaches, solvent-free conditions or the use of water have also been shown to be effective for some substituted benzaldehydes.[11] For Wittig and HWE reactions, anhydrous ethereal solvents like THF or diethyl ether are standard.[2]
Issue 2: Formation of Multiple Products or Impurities
Potential Cause Recommended Solutions & Scientific Rationale
Side Reactions of the Aldehyde: Under strongly basic conditions, aldehydes lacking alpha-hydrogens, like 4-fluoro-3-iodobenzaldehyde, can undergo the Cannizzaro reaction, a disproportionation to the corresponding alcohol and carboxylic acid.[12] Self-condensation can also occur.Controlled Addition of Base: Add the base slowly and at a controlled temperature to avoid localized high concentrations. Stoichiometry: Use a precise stoichiometry of the base. An excess of a strong base can promote the Cannizzaro reaction.[5]
Formation of Stereoisomers (Wittig/HWE): The Wittig and HWE reactions can produce both (E) and (Z) isomers of the resulting alkene.Wittig Reaction: For stabilized ylides, the (E)-isomer is generally favored. For non-stabilized ylides, the (Z)-isomer often predominates under salt-free conditions. The presence of lithium salts can favor the (E)-isomer. HWE Reaction: The HWE reaction typically shows excellent selectivity for the (E)-isomer due to thermodynamic control in the formation of the oxaphosphetane intermediate.[4][8] For Z-selectivity, the Still-Gennari modification using trifluoroethyl phosphonates can be employed.[10]
Michael Addition: The product of a Knoevenagel condensation, an α,β-unsaturated compound, can undergo a subsequent Michael addition with another molecule of the active methylene compound, leading to byproducts.Stoichiometry: Use a 1:1 or a slight excess of the aldehyde to the active methylene compound to minimize the presence of unreacted nucleophile once the primary product is formed.
Difficult Purification: The product may be difficult to separate from starting materials or byproducts.Wittig Reaction: The triphenylphosphine oxide byproduct can be challenging to remove. Chromatography or recrystallization are common methods. HWE Reaction: A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble and can be easily removed by an aqueous workup.[4][8] General Purification: For the final product, consider purification by column chromatography or recrystallization from a suitable solvent system.[10]

Frequently Asked Questions (FAQs)

Q1: Which condensation reaction is best suited for 4-fluoro-3-iodobenzaldehyde?

For olefination, the Horner-Wadsworth-Emmons (HWE) reaction is often the most reliable choice for sterically hindered aldehydes like 4-fluoro-3-iodobenzaldehyde.[1][7] Its use of more nucleophilic phosphonate carbanions can lead to higher yields compared to the Wittig reaction.[4][8] For condensations with active methylene compounds, the Knoevenagel condensation is the standard method. Careful optimization of the catalyst and reaction conditions is key to success.

Q2: How do the fluorine and iodine substituents affect the reactivity of the benzaldehyde?

The fluorine at the para-position and the iodine at the meta-position (relative to the directing effect of the fluorine) are both electron-withdrawing groups. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][9] However, the large iodine atom at the ortho-position introduces significant steric hindrance, which can counteract the electronic activation by impeding the approach of the nucleophile.[1][6] The overall reactivity will be a balance of these opposing effects.

Q3: What is the best way to monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting aldehyde, the product, and any major byproducts. The consumption of the starting aldehyde is a good indicator of reaction completion.

Q4: Are there any specific safety precautions I should take when working with 4-fluoro-3-iodobenzaldehyde?

As with all chemicals, you should consult the Safety Data Sheet (SDS) before use. Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

The following tables provide illustrative data for Knoevenagel and Claisen-Schmidt condensations with various substituted benzaldehydes. This data highlights the influence of electronic and steric effects on reaction yields and can serve as a guide for optimizing your experiments with 4-fluoro-3-iodobenzaldehyde.

Table 1: Comparative Yields of Substituted Benzaldehydes in the Knoevenagel Condensation with Malononitrile

Benzaldehyde DerivativeCatalystSolventReaction TimeYield (%)Reference
4-Fluorobenzaldehyde-Water4 h88
4-Chlorobenzaldehyde-Water5 h97
4-Nitrobenzaldehyde-Water5 h98
4-Methoxybenzaldehyde-Water18 h90[11]
Benzaldehyde-Water4 h90[11]

Note: The reactions in the table were performed under catalyst-free conditions in water. Yields with 4-fluoro-3-iodobenzaldehyde may differ due to the additional steric and electronic effects of the iodine substituent.

Table 2: Comparative Yields for Claisen-Schmidt Condensation of Substituted Benzaldehydes with Acetophenone

Benzaldehyde DerivativeBaseSolventYield (%)Reference
4-ChlorobenzaldehydeNaOHEthanol92[9]
4-NitrobenzaldehydeNaOHEthanol95[9]
4-MethoxybenzaldehydeNaOHEthanol85[9]
BenzaldehydeNaOHEthanol90[9]

Note: This data illustrates the general trend of electron-withdrawing groups leading to higher yields. The steric hindrance of the ortho-iodine in 4-fluoro-3-iodobenzaldehyde is expected to influence the yield.

Experimental Protocols

The following are generalized protocols that can be adapted for condensation reactions with 4-fluoro-3-iodobenzaldehyde.

Protocol 1: General Procedure for Knoevenagel Condensation
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-3-iodobenzaldehyde (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.05 eq) in a suitable solvent (e.g., ethanol or water).[6][11]

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, 0.1 eq, or a few drops). For solvent-free conditions, the reactants and catalyst can be mixed directly.

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, the product can be isolated by extraction with a suitable organic solvent.

  • Purification: Wash the crude product with cold water or a suitable solvent to remove impurities. The product can be further purified by recrystallization or column chromatography.[10]

Protocol 2: General Procedure for Horner-Wadsworth-Emmons (HWE) Reaction
  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a solution of the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) in anhydrous THF dropwise. Allow the mixture to stir at room temperature for 1 hour or until hydrogen gas evolution ceases.[1]

  • Reaction with Aldehyde: Cool the resulting phosphonate carbanion solution back to 0 °C. Slowly add a solution of 4-fluoro-3-iodobenzaldehyde (1.0 eq) in anhydrous THF.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting aldehyde is consumed.[1]

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[1]

Visualization

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low reaction yields.

General Condensation Reaction Workflow

Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde 4-Fluoro-3-iodobenzaldehyde Setup Combine reactants in suitable solvent Aldehyde->Setup Nucleophile Active Methylene Compound or Phosphorus Ylide/Phosphonate Nucleophile->Setup Catalyst Add catalyst/base (e.g., Piperidine, NaH) Setup->Catalyst Stir_Heat Stir at appropriate temperature Catalyst->Stir_Heat Monitor Monitor by TLC Stir_Heat->Monitor Quench Quench reaction Monitor->Quench Reaction complete Isolate Isolate crude product (Filtration/Extraction) Quench->Isolate Purify Purify product (Recrystallization/Chromatography) Isolate->Purify Characterize Characterize final product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for condensation reactions.

References

  • BenchChem. (2025). Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde in Organic Synthesis. BenchChem.
  • Mathur, D., Sharma, P. K., & Banerji, K. K. (1987). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 99(5-6), 323-329.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Engle, K. M., Luo, S. X., & Grubbs, R. H. (2015). An S(N)Ar approach to sterically hindered ortho-alkoxybenzaldehydes for the synthesis of olefin metathesis catalysts. The Journal of organic chemistry, 80(8), 4213–4220.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Kolagkis, P. X., Serviou, S. K., Stini, N. A., Demertzidou, V. P., Poursaitidis, E. T., Galathri, E. M., ... & Kokotos, C. G. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
  • Kolagkis, P. X., Serviou, S. K., Stini, N. A., et al. (2024).
  • BenchChem. (2025).
  • Janicki, I., & Kiełbasiński, P. (2024). Optimization of conditions based on the reaction of 1b with benzaldehyde 2a.
  • Distefano, G., et al. (2025). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction.
  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]

  • Singh, P., & Kumar, A. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Chemistry, 6(1), 134-149.
  • Almássy, L., et al. (2023). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Beilstein Journal of Organic Chemistry, 19, 799-808.
  • Protti, S., et al. (2021). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. European Journal of Organic Chemistry, 2021(32), 4561-4565.
  • Otera, J., et al. (2018). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 83(15), 8036-8045.
  • BenchChem. (2025). Application Notes and Protocols for Condensation Reactions of 2-(2,4-Dinitrophenoxy)benzaldehyde. BenchChem.
  • Organic Syntheses. (n.d.). malononitrile. Retrieved from [Link]

  • Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros. [Link]

Sources

Overcoming steric hindrance in the synthesis of 3-iodo substituted benzylidenes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Iodo Substituted Benzylidenes

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with the synthesis of 3-iodo substituted benzylidenes, particularly when steric hindrance impedes reaction success. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction with 3-iodobenzaldehyde and a substituted phosphonium ylide is resulting in a low yield. What are the primary causes?

A: Low yields in this context are a classic problem often rooted in steric hindrance. The 3-iodo group itself contributes some bulk, but the primary issue usually arises from the steric demand of the ylide or the target benzylidene. Sterically hindered ketones and aldehydes are known to react slowly and give poor yields in Wittig reactions, especially when using stabilized ylides.[1][2][3] The bulky triphenylphosphine group on the ylide can sterically clash with substituents on the aldehyde during the formation of the key oxaphosphetane intermediate, raising the activation energy of the rate-determining step.[2]

Q2: I'm struggling with poor E/Z stereoselectivity. How can I reliably synthesize the E-isomer of my 3-iodobenzylidene product?

A: This is a common challenge where the choice of olefination method is critical. For high E-selectivity, the Horner-Wadsworth-Emmons (HWE) reaction is overwhelmingly the preferred method .[1][2][4] The HWE reaction utilizes a phosphonate-stabilized carbanion which, under thermodynamic control, predominantly forms the more stable (E)-alkene.[5][6] In contrast, traditional Wittig reactions with unstabilized ylides favor the (Z)-alkene, while semi-stabilized ylides often yield poor E/Z mixtures.[1][7]

Q3: Is the Horner-Wadsworth-Emmons (HWE) reaction always superior to the Wittig reaction for hindered substrates?

A: For the synthesis of E-alkenes from sterically demanding substrates, the HWE reaction is generally superior for several reasons.[4] Firstly, phosphonate-stabilized carbanions are more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react more effectively with hindered carbonyls.[5] Secondly, the reaction is less sensitive to steric hindrance overall.[2] Finally, a significant practical advantage is that the dialkylphosphate byproduct of the HWE reaction is water-soluble, making product purification via simple aqueous extraction far easier than removing the often-problematic triphenylphosphine oxide from a Wittig reaction.[4][5]

Q4: My phosphonate carbanion appears to be unreactive, and the 3-iodobenzaldehyde is not being consumed. What troubleshooting steps should I take?

A: If your HWE reaction is failing, the issue likely lies in the deprotonation of the phosphonate ester. Consider the following:

  • Base Strength & Stoichiometry: Ensure you are using a sufficiently strong base and at least 1.1-1.2 equivalents. While sodium hydride (NaH) is common, some phosphonates require stronger bases like n-Butyllithium (n-BuLi) or lithium hexamethyldisilazide (LHMDS) for complete carbanion formation.[8][9]

  • Anhydrous Conditions: The phosphonate carbanion is a strong base and will be quenched by any proton source. All glassware must be rigorously oven- or flame-dried, and all solvents must be strictly anhydrous.[8]

  • Reaction Temperature: While initial deprotonation is often performed at 0 °C, subsequent addition of the aldehyde and the reaction itself may require warming to room temperature or even gentle heating to overcome the activation energy barrier, especially with hindered substrates.[10][11]

Troubleshooting Guide: Overcoming Reaction Failure

This section provides a logical workflow for diagnosing and solving common issues encountered during the synthesis of 3-iodo substituted benzylidenes.

Problem: Low Conversion or No Reaction

If your reaction stalls or fails to initiate, follow this diagnostic path.

G start Low / No Product Yield check_reagents Step 1: Verify Reagent Integrity - Is 3-iodobenzaldehyde pure? - Is the phosphonate ester intact? - Are solvents strictly anhydrous? start->check_reagents check_reagents->start Re-purify/replace reagents check_base Step 2: Assess Deprotonation - Is the base strong enough (e.g., NaH, n-BuLi)? - Is stoichiometry correct (≥1.1 eq)? - Did H₂ gas evolve (if using NaH)? check_reagents->check_base Reagents OK check_base->start Use stronger/more base increase_temp Step 3: Increase Reaction Temperature - Warm reaction to RT or gently heat (e.g., 40-60 °C). - Provides energy to overcome steric barrier. check_base->increase_temp Deprotonation OK switch_to_hwe Step 4: Switch to HWE Reaction - If using Wittig, switch to HWE. - HWE is less sensitive to steric hindrance. increase_temp->switch_to_hwe Still Low Yield success Success: Reaction Proceeds increase_temp->success Yield Improves switch_to_hwe->success HWE_Mechanism cluster_0 1. Deprotonation cluster_1 2. Nucleophilic Attack cluster_2 3. Cyclization & Elimination Phosphonate Phosphonate Ester (RO)₂P(O)CH₂R' Carbanion Phosphonate Carbanion [(RO)₂P(O)CHR']⁻ Phosphonate->Carbanion - H⁺ Base Base (e.g., NaH) Base->Phosphonate Aldehyde 3-Iodobenzaldehyde Carbanion->Aldehyde Rate-Limiting Step Intermediate Betaine Intermediate Aldehyde->Intermediate + Carbanion Oxaphosphetane Oxaphosphetane (4-membered ring) Intermediate->Oxaphosphetane Ring Formation Carbanion_ref Products (E)-Alkene + (RO)₂PO₂⁻ (water-soluble) Oxaphosphetane->Products Elimination Intermediate_ref

Sources

Validation & Comparative

Comprehensive Guide: NMR Spectral Interpretation of (4-Fluoro-3-iodobenzylidene)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting the 1H and 13C NMR spectra of (4-Fluoro-3-iodobenzylidene)malononitrile Content Type: Publish Comparison Guide

Executive Summary & Application Context

This compound is a critical electrophilic intermediate, typically synthesized via the Knoevenagel condensation of 4-fluoro-3-iodobenzaldehyde with malononitrile.[1] Its structural uniqueness lies in the "push-pull" electronic system created by the electron-withdrawing dicyanovinyl group and the halogenated aromatic core.[1]

For researchers in drug discovery—particularly those developing kinase inhibitors or 18F-labeled PET imaging tracers—rapid and accurate validation of this intermediate is essential.[1] The presence of both Fluorine (spin 1/2) and Iodine (heavy atom) introduces distinctive spectral splitting and shielding effects that can confuse routine analysis if not anticipated.

This guide provides a comparative analysis of the product versus its aldehyde precursor, establishing a self-validating protocol for confirming conversion and purity.

Synthesis Context & Reaction Monitoring

To interpret the spectrum correctly, one must understand the transformation. The reaction converts the aldehyde carbonyl (


) into a dicyanovinyl alkene (

).

Reaction Scheme:



Workflow: NMR-Based Reaction Monitoring

The following diagram illustrates the decision logic for monitoring this reaction using NMR spectroscopy.

ReactionMonitoring Start Crude Reaction Mixture CheckH1 Check 1H NMR (9.5 - 10.5 ppm) Start->CheckH1 AldehydePresent Signal at ~10.0 ppm? (CHO Proton) CheckH1->AldehydePresent CheckVinyl Check 1H NMR (7.7 - 8.2 ppm) AldehydePresent->CheckVinyl Yes (Incomplete) AldehydePresent->CheckVinyl No (Consumed) VinylPresent Singlet at ~7.9-8.2 ppm? (Vinyl =CH) CheckVinyl->VinylPresent CheckC13 Check 13C NMR (110-115 ppm) VinylPresent->CheckC13 Yes NitrilePresent Two signals ~112-114 ppm? (CN groups) CheckC13->NitrilePresent Decision Status Assessment NitrilePresent->Decision Purify Purify Decision->Purify Aldehyde + Product Confirm Structure Confirm Structure Decision->Confirm Structure No Aldehyde + Product

Caption: Logical workflow for distinguishing starting material from product using diagnostic NMR signals.

1H NMR Interpretation Guide

Experimental Parameters
  • Solvent:

    
     (Standard) or 
    
    
    
    (if solubility is poor). Note: Shifts in DMSO will be slightly downfield (~0.1-0.2 ppm) relative to Chloroform.[1]
  • Frequency: 400 MHz or higher recommended to resolve F-H coupling patterns.[1]

Spectral Assignments

The 1H NMR spectrum is defined by the disappearance of the aldehyde proton and the appearance of the deshielded vinyl proton.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Note
Vinyl (=CH) 7.90 – 8.20 Singlet (s) N/AKey Product Signal. Distinctive downfield shift due to two electron-withdrawing CN groups.[1]
Ar-H (H2) 8.10 – 8.30dd or d

Ortho to Iodine.[1] Deshielded by I and Vinyl group.
Ar-H (H6) 7.90 – 8.00ddd

,

"Roofing" effect often seen with H5.
Ar-H (H5) 7.20 – 7.40dd

,

Ortho to Fluorine. Upfield relative to others due to F shielding/resonance.[1]

Critical Analysis of F-H Coupling: The Fluorine atom (


) couples with aromatic protons.
  • H5 (Ortho to F): Expect a large

    
     coupling (~8-10 Hz). This turns the expected doublet (from H6) into a triplet-like dd  or distinct dd.
    
  • H6 (Meta to F): Expect a medium

    
     coupling (~5-6 Hz).
    
  • H2 (Para to F): Coupling is usually negligible (

    
     Hz) or broadens the line.
    

13C NMR Interpretation Guide

The


 spectrum is the most definitive tool for structural verification due to the distinct nitrile region and C-F splitting.
Key Chemical Shifts & Coupling
Carbon EnvironmentShift (

, ppm)
Splitting PatternCoupling (

, Hz)
Interpretation
C=O[1] (Aldehyde) ~190.0Absent in Product-Disappearance confirms conversion.
C-F (C4) 162.0 – 165.0 Doublet (d)

Hz
Diagnostic large coupling.
Vinyl (

, =CH)
158.0 – 160.0Singlet (s)-Downfield alkene carbon.
C-CN (Nitriles) 112.0 – 114.0 Two signals -Two distinct peaks or one overlapping peak.[1]
C-I (C3) ~90.0 – 100.0 Doublet (d)

Hz
Shielded by Iodine (Heavy Atom Effect).
Vinyl (

, =C(CN)2)
80.0 – 85.0Singlet (s)-Highly shielded alkene carbon due to conjugation.
The Fluorine "Fingerprint"

Fluorine-13C coupling is obligatory.[1] If your aromatic carbons appear as singlets, check your decoupling parameters (ensure you are not running F-decoupled C13 unless intended).

  • C4 (ipso): Giant doublet (~255 Hz).

  • C3 (ortho): Medium doublet (~20-25 Hz).

  • C5 (ortho): Medium doublet (~20-25 Hz).

Performance Comparison: Product vs. Alternative (Precursor)

This table compares the "performance" of the spectral data in identifying the target molecule against its primary alternative (the unreacted precursor).

FeaturePrecursor: 4-Fluoro-3-iodobenzaldehydeProduct: (4-F-3-I-benzylidene)malononitrileOperational Insight
Diagnostic 1H Signal 10.06 ppm (s) (Aldehyde)~8.10 ppm (s) (Vinyl)The shift from 10

8 ppm is the primary "Go/No-Go" indicator.[1]
Diagnostic 13C Signal 190.5 ppm (Carbonyl)112-114 ppm (Nitriles)Appearance of nitrile region confirms C-C bond formation.
Solubility Moderate in non-polar solvents.[1]Lower solubility (planar stacking).Product may precipitate from reaction solvent (EtOH/MeOH), simplifying purification.
Impurity Profile -Malononitrile Dimer Watch for impurity peaks at ~3.5-4.0 ppm (dimer) if excess reagent is used.[1]

Experimental Protocol for Spectral Acquisition

To ensure data integrity comparable to literature standards, follow this protocol:

  • Sample Prep: Dissolve ~10-15 mg of the dry solid in 0.6 mL

    
    . If the solution is cloudy, filter through a cotton plug or switch to 
    
    
    
    .
  • Acquisition (1H):

    • Spectral Width: -2 to 14 ppm.[1]

    • Scans: 16 (minimum).

    • Relaxation Delay (D1): 1.0 sec.

  • Acquisition (13C):

    • Scans: 512 (minimum) – Nitrile carbons can be weak due to long relaxation times (

      
      ).
      
    • Tip: Increase D1 to 2-3 seconds if nitrile peaks are missing.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve fine F-H coupling.

Structural Logic Visualization

The following diagram details the assignment logic for the aromatic ring, helping researchers distinguish between the three aromatic protons based on coupling constants.

AssignmentLogic F_Atom Fluorine Substituent H5 H5 (Ortho to F) Expect dd Large J_HF (~9Hz) F_Atom->H5 Ortho Coupling H6 H6 (Meta to F) Expect ddd Medium J_HF (~5Hz) F_Atom->H6 Meta Coupling H2 H2 (Para to F) Expect d/dd Small J_HF (<2Hz) F_Atom->H2 Para Coupling H5->H6 Ortho H-H (~8Hz) H6->H2 Meta H-H (~2Hz)

Caption: Coupling network showing how Fluorine splitting assists in assigning specific aromatic protons.

References

  • PubChem. (2025).[2][3] 4-Fluoro-3-iodobenzaldehyde | C7H4FIO.[1][2] National Library of Medicine.[1] Available at: [Link]

  • Royal Society of Chemistry. (2019). Supplementary Information: Efficient Synthesis of Symmetrically Substituted Pyridines... (NMR Data for Benzylidenemalononitriles). Available at: [Link]

  • Reich, H. J. (2024). 13C NMR Coupling Constants. University of Wisconsin-Madison.[1] Available at: [Link]

Sources

Decoding the Fragments: A Comparative Guide to the Mass Spectrometry of (4-Fluoro-3-iodobenzylidene)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. (4-Fluoro-3-iodobenzylidene)malononitrile, a halogenated aromatic compound, presents a unique analytical challenge due to the combined electronic effects of its fluoro and iodo substituents on the benzylidene malononitrile scaffold. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of this molecule under different ionization techniques. By comparing predicted fragmentation pathways with known data from structurally similar compounds, this document serves as a practical reference for the identification and characterization of this compound and related structures.

Introduction to the Analyte and Mass Spectrometry Approach

This compound possesses a multifaceted structure featuring a benzene ring substituted with a fluorine and an iodine atom, a vinyl group, and two nitrile groups. This combination of functionalities dictates its behavior in a mass spectrometer. Understanding the fragmentation patterns is crucial for confirming its identity in complex matrices and for metabolic studies. This guide will focus on two primary ionization techniques: the high-energy Electron Ionization (EI) and the softer Electrospray Ionization (ESI), often coupled with tandem mass spectrometry (MS/MS).

The choice of ionization method is critical. EI typically induces extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. In contrast, ESI is a soft ionization technique that usually preserves the molecular ion, with fragmentation induced in a controlled manner through collision-induced dissociation (CID) in MS/MS experiments. This allows for a more targeted investigation of the molecule's structural components.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Under electron ionization, this compound is expected to produce a complex mass spectrum. The molecular ion (M+) peak should be observable, though its intensity may be reduced due to the lability of the carbon-iodine bond. The fragmentation cascade will likely be initiated by the cleavage of the weakest bonds and the formation of the most stable fragments.

Key Predicted Fragmentation Pathways under EI:

  • Loss of Iodine Radical (I•): The C-I bond is the weakest in the molecule and its cleavage is a highly probable initial fragmentation step. This would result in a significant fragment ion at [M-127]+.

  • Loss of a Hydrogen Cyanide (HCN): The malononitrile moiety can readily lose a molecule of HCN, leading to a fragment at [M-27]+.

  • Cleavage of the Benzylidene Bond: Scission of the bond between the benzene ring and the vinyl group can occur, leading to fragments corresponding to the substituted benzoyl cation or the benzylidenemalononitrile cation, depending on charge retention.

  • Loss of Fluorine Radical (F•) and other fragments: While the C-F bond is strong, loss of a fluorine radical ([M-19]+) might be observed, although likely at a lower abundance compared to the loss of iodine. Subsequent losses of CO, C2H2, and other small neutral molecules from the aromatic ring are also possible.

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

EI_Fragmentation_of_4_Fluoro_3_iodobenzylidene_malononitrile Predicted EI Fragmentation Pathways M [this compound]•+ (M•+) M_minus_I [M - I]•+ M->M_minus_I - I• M_minus_HCN [M - HCN]•+ M->M_minus_HCN - HCN M_minus_CN [M - CN]+ M->M_minus_CN - •CN F_I_Benzoyl [FC6H3I-C=CH]•+ M->F_I_Benzoyl - C(CN)2 F_Benzoyl [FC6H4-C=CH]•+ M_minus_I->F_Benzoyl - C(CN)2 I_Benzoyl [IC6H4-C=CH]•+ M_minus_HCN->I_Benzoyl - CN Benzene_ring [C6H3FI]+ F_I_Benzoyl->Benzene_ring - C2H

Caption: Predicted EI fragmentation of the target molecule.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted fragmentation patterns, a comparison with the known mass spectra of related compounds is invaluable.

CompoundKey Fragments (m/z) and InterpretationReference
2-Benzylidenemalononitrile 154 (M+), 127 ([M-HCN]+), 103, 76[1]
1-Fluoro-2-iodobenzene 222 (M+), 95 ([M-I]+), 75[2]
4-Fluorobenzaldehyde 124 (M+), 123 ([M-H]+), 95 ([M-CHO]+)
3-Iodobenzaldehyde 232 (M+), 231 ([M-H]+), 104 ([M-I]+)

The mass spectrum of 2-benzylidenemalononitrile confirms the propensity of the malononitrile group to lose HCN.[1] The spectrum of 1-fluoro-2-iodobenzene demonstrates the preferential cleavage of the C-I bond over the C-F bond, resulting in a base peak corresponding to the fluorophenyl cation.[2] The spectra of the corresponding benzaldehydes show characteristic losses of a hydrogen radical and the formyl group.

By synthesizing this information, we can confidently predict that the EI spectrum of this compound will be dominated by fragments resulting from the loss of the iodine atom, followed by fragmentation of the malononitrile side chain.

Predicted Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation

In contrast to EI-MS, ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation. This controlled fragmentation provides valuable information for structural elucidation.

Under ESI-MS/MS conditions, particularly in negative ion mode, deiodination of iodinated aromatic compounds has been observed.[3][4] This can be a diagnostic fragmentation pathway.

Predicted ESI-MS/MS Fragmentation Pathways:

  • Positive Ion Mode ([M+H]+): Fragmentation is likely to be initiated by the loss of neutral molecules. The loss of HCN from the protonated molecular ion is a probable pathway. Cleavage of the C-I bond may also occur, though it might require higher collision energies compared to negative ion mode.

  • Negative Ion Mode ([M-H]-): In this mode, the deprotonated molecule is expected to be the precursor ion. A key fragmentation pathway is the loss of an iodine radical, leading to a stable, deprotonated fluorobenzylidenemalononitrile anion. The loss of HCN could also be observed.

The following diagram illustrates the predicted fragmentation pathways of this compound under ESI-MS/MS.

ESI_MSMS_Fragmentation Predicted ESI-MS/MS Fragmentation Pathways cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode M_H_pos [M+H]+ M_H_pos_minus_HCN [M+H - HCN]+ M_H_pos->M_H_pos_minus_HCN - HCN M_H_pos_minus_I [M+H - I]+ M_H_pos->M_H_pos_minus_I - I• M_H_neg [M-H]- M_H_neg_minus_I [M-H - I]- M_H_neg->M_H_neg_minus_I - I• M_H_neg_minus_HCN [M-H - HCN]- M_H_neg->M_H_neg_minus_HCN - HCN

Caption: Predicted ESI-MS/MS fragmentation of the target molecule.

Experimental Protocols

To acquire high-quality mass spectra for this compound, the following experimental setups are recommended:

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve the compound in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is ideal.

  • GC Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at a suitable temperature (e.g., 100°C), ramp to a final temperature (e.g., 300°C) to ensure elution of the compound.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 50 to a value sufficiently above the molecular weight of the compound (e.g., m/z 350).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system for ESI, such as a mixture of acetonitrile and water, with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) equipped with an ESI source (e.g., a triple quadrupole or a Q-TOF instrument).

  • LC Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid (positive mode) or 5 mM ammonium acetate (negative mode).

    • Flow Rate: A flow rate compatible with the ESI source (e.g., 0.2-0.5 mL/min).

  • MS/MS Conditions:

    • Ionization Mode: ESI positive and negative.

    • MS1 Scan: Acquire a full scan to identify the precursor ion ([M+H]+ or [M-H]-).

    • MS2 Product Ion Scan: Select the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Vary the collision energy to observe a range of fragment ions.

Conclusion

The mass spectrometric behavior of this compound is predicted to be characterized by distinct fragmentation patterns under different ionization conditions. Electron ionization is expected to yield a complex spectrum dominated by the facile cleavage of the carbon-iodine bond. In contrast, ESI-MS/MS offers a more controlled fragmentation, with the potential for diagnostic deiodination in the negative ion mode. By leveraging the comparative data from related structures and applying the optimized experimental protocols outlined in this guide, researchers can confidently identify and structurally characterize this and similar halogenated compounds, thereby accelerating the pace of drug discovery and development.

References

  • NIST. Mass spectrum of Benzene, 1-fluoro-2-iodo-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • Putschew, A., & Jekel, M. (2003). Induced in-source fragmentation for the selective detection of organic bound iodine by liquid chromatography/electrospray mass spectrometry. Rapid communications in mass spectrometry, 17(20), 2279–2282. [Link]

  • Garófalo, F., et al. (2023). Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. Journal of Physical Organic Chemistry, 36(8), e4511. [Link]

  • Sørensen, M., et al. (2010). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 24(15), 2167-2174. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-Fluoro-3-iodobenzylidene)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, safety-first protocol for the proper disposal of (4-Fluoro-3-iodobenzylidene)malononitrile. As a halogenated aromatic nitrile, this compound requires careful handling due to its presumed toxicity and potential for environmental harm. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations. This document synthesizes information from established safety protocols and regulatory guidelines to provide a self-validating system for waste management in a professional laboratory setting.

Hazard Identification and Risk Assessment

  • Malononitrile Moiety: The parent compound, malononitrile, is known to be highly toxic if swallowed, inhaled, or in contact with skin, targeting the cardiovascular system, central nervous system, and blood.[1]

  • Halogenated Aromatic Core: Halogenated organic compounds are often persistent in the environment and require specific disposal methods, typically high-temperature incineration.[2][3][4]

  • Benzonitrile Structure: Compounds like 4-fluorobenzonitrile and 3-iodobenzonitrile are categorized as harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[5][6][7]

Based on these structural analogs, it is imperative to treat this compound as a hazardous substance with a high degree of acute toxicity.

Hazard ClassificationDescriptionSupporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Presumed to be harmful or toxic if swallowed, in contact with skin, or inhaled.[1][5][7]Based on the known high toxicity of malononitrile and related benzonitrile compounds.[1]
Skin and Eye Irritation Causes skin irritation and potentially serious eye irritation.[7][8]A common characteristic of functionalized benzonitriles.[7][8]
Environmental Hazard Halogenated organic compounds can be persistent environmental pollutants. Malononitrile is very toxic to aquatic life.[1]Requires containment and disposal as regulated hazardous waste to prevent release into the environment.[9]

Prerequisites: Safety and Engineering Controls

Before beginning any work that will generate waste, ensure the following controls are in place. These measures are critical for minimizing exposure and ensuring regulatory compliance.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to prevent dermal, ocular, and respiratory exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves (minimum thickness of 4 mil).To prevent skin contact and absorption.[2][10]
Eye Protection Chemical safety goggles or a full-face shield.To protect eyes from splashes or airborne dust particles.[10]
Body Protection A long-sleeved laboratory coat.To protect skin and clothing from contamination.[2]
Respiratory Protection Not required for routine handling in a fume hood. A NIOSH-certified respirator with appropriate cartridges should be available for spill cleanup.[11]To prevent inhalation of dust, especially during a spill outside of a containment device.
Engineering Controls

All handling of this compound, including weighing, transfers, and the addition of waste to a container, must be performed inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of the compound.[2][3]

Step-by-Step Disposal Protocol

Adherence to a systematic waste management process is essential. The following protocol aligns with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) and general best practices for laboratory safety.[9][12][13]

Step 1: Waste Segregation

This is the most critical step in proper chemical waste management. Due to its chemical structure, this compound waste must be segregated as follows:

  • Designated Waste Stream: Halogenated Organic Waste .[2][3][4][14]

  • Cross-Contamination: Do NOT mix this waste with non-halogenated solvents or other waste streams.[4][14] Mixing waste types increases disposal costs and can create dangerous chemical reactions.[13][15]

This applies to the pure compound, solutions containing the compound, and any materials (e.g., weighing paper, contaminated gloves, absorbent pads) grossly contaminated with it.

Step 2: Container Selection and Labeling
  • Container Choice: Use a designated, leak-proof hazardous waste container with a secure, tight-fitting lid. The container material must be compatible with the waste (e.g., a high-density polyethylene or glass container for solutions).[9][13][14]

  • Labeling: The container must be labeled clearly at the moment the first drop of waste is added.[4][14] The label must include:

    • The words "Hazardous Waste" .[16]

    • The full chemical name: "this compound" . Do not use abbreviations.[14]

    • A list of all chemical constituents and their approximate percentages.

    • The associated hazards (e.g., "Toxic," "Irritant" ).[4]

Step 3: Waste Accumulation in the Laboratory

Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][16]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]

  • Container Management: The waste container must be kept closed at all times except when actively adding waste.[4][14] This prevents the release of volatile compounds and protects against spills.

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or one quart of acutely hazardous waste) in an SAA.[12][13]

Step 4: Final Disposal and Coordination

When the waste container is nearly full (approximately 90% capacity to allow for expansion), arrange for its removal.

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department for waste pickup.

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS office.

The overall disposal workflow can be visualized as a clear decision-making process.

G cluster_prep Preparation cluster_disposal Disposal Protocol cluster_emergency Contingency A Identify Waste as This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work Inside a Chemical Fume Hood B->C D Step 1: Segregate Waste into 'Halogenated Organic' Stream C->D E Step 2: Select & Label Waste Container Correctly D->E F Step 3: Accumulate Waste in Lab's Satellite Accumulation Area (SAA) E->F G Step 4: Container Full? Request Pickup from EHS F->G H Spill Occurs F->H If Spill I Follow Spill Cleanup Protocol H->I

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.